ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate
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Overview
Description
ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate typically involves the bromination of a chromene derivative followed by esterification. One common method involves the reaction of 4-oxo-4H-chromene-2-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 8th position. The resulting brominated intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of amino or thio derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
- Ethyl 4-oxo-4H-chromene-2-carboxylate
- 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylate
Uniqueness
ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate is unique due to the presence of the bromine atom at the 8th position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9BrO4 |
---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
ethyl 8-bromo-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C12H9BrO4/c1-2-16-12(15)10-6-9(14)7-4-3-5-8(13)11(7)17-10/h3-6H,2H2,1H3 |
InChI Key |
CTZQDUNDLLYSFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)Br |
Origin of Product |
United States |
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